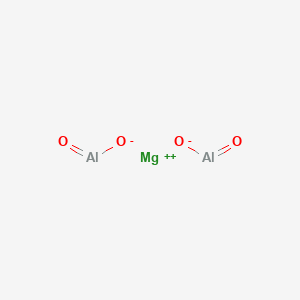

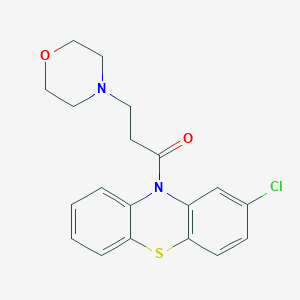

![molecular formula C17H19BrClNO B223867 N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine, commonly known as BCBPA, is a chemical compound that belongs to the family of β-adrenergic receptor agonists. It is a potent and selective agonist of β3-adrenergic receptor, which is involved in the regulation of lipolysis, thermogenesis, and glucose homeostasis. BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders.

作用機序

BCBPA is a selective agonist of β3-adrenergic receptor, which is predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to increased lipolysis and release of free fatty acids from adipose tissue. BCBPA also activates thermogenesis in brown adipose tissue by increasing the expression of uncoupling protein 1 (UCP1), which dissipates energy as heat.

生化学的および生理学的効果

BCBPA has been shown to have several biochemical and physiological effects, including increased lipolysis and thermogenesis in adipose tissue, improved glucose homeostasis, and increased insulin sensitivity. BCBPA also increases energy expenditure and reduces body weight and fat mass in animal models of obesity and metabolic disorders.

実験室実験の利点と制限

BCBPA is a potent and selective agonist of β3-adrenergic receptor, which makes it a valuable tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, BCBPA has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of BCBPA treatment in lab experiments.

将来の方向性

Several future directions for the study of BCBPA can be identified, including:

1. Further investigation of the molecular mechanisms underlying the effects of BCBPA on lipolysis, thermogenesis, and glucose homeostasis.

2. Evaluation of the potential therapeutic applications of BCBPA in the treatment of obesity, type 2 diabetes, and metabolic disorders in humans.

3. Development of novel β3-adrenergic receptor agonists with improved pharmacokinetic and pharmacodynamic properties.

4. Investigation of the potential side effects of long-term BCBPA treatment, including the risk of cardiovascular disease and cancer.

5. Identification of novel targets for the treatment of obesity and metabolic disorders based on the molecular pathways activated by BCBPA.

In conclusion, BCBPA is a potent and selective agonist of β3-adrenergic receptor with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in humans.

合成法

The synthesis of BCBPA involves a multi-step process starting from 5-bromo-2-nitrobenzaldehyde, which is reacted with 4-chlorobenzyl alcohol in the presence of potassium carbonate as a base to form the corresponding ether. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-propanamine hydrochloride to form BCBPA.

科学的研究の応用

BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. It has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and fat mass. BCBPA also improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.

特性

製品名 |

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine |

|---|---|

分子式 |

C17H19BrClNO |

分子量 |

368.7 g/mol |

IUPAC名 |

N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |

InChI |

InChI=1S/C17H19BrClNO/c1-12(2)20-10-14-9-15(18)5-8-17(14)21-11-13-3-6-16(19)7-4-13/h3-9,12,20H,10-11H2,1-2H3 |

InChIキー |

ALNXMAICVWDQRG-UHFFFAOYSA-N |

SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

正規SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)